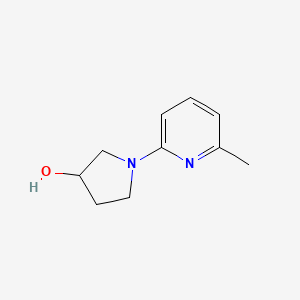
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol” often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or functionalized preformed pyrrolidine rings can be used . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .Molecular Structure Analysis
The molecular structure of “1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol” is characterized by a pyrrolidine ring attached to a methylpyridine group. The 3D structure of similar compounds can be viewed using Java or Javascript .Aplicaciones Científicas De Investigación
Synthesis and Coordination Chemistry
Compounds related to "1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol" have been extensively studied for their coordination chemistry, highlighting their versatility as ligands. For instance, derivatives of 2,6-di(pyrazol-1-yl)pyridine have been explored for creating luminescent lanthanide compounds with potential applications in biological sensing. These compounds demonstrate significant thermal and photochemical properties, which could be relevant for material science applications (Halcrow, 2005).
Catalysis and Functionalization
The efficacy of 1-Aminopyridinium ylides, which are structurally similar to the compound , has been demonstrated in the palladium-catalyzed β-arylation and alkylation of sp3 C-H bonds. This showcases the potential of these compounds in organic synthesis, providing a pathway for functionalizing carboxylic acid derivatives and enhancing the complexity of molecular structures (Le et al., 2019).
Water Oxidation Catalysis
Research on Ru complexes for water oxidation includes the use of pyridine derivatives as ligands. These complexes have shown promise in oxygen evolution reactions, indicating their potential role in catalysis and renewable energy applications. The study found that specific ligand substitutions could significantly enhance catalytic efficiency (Zong & Thummel, 2005).
Organic Synthesis and Medicinal Applications
Compounds structurally related to "1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol" have been synthesized and evaluated for their antimicrobial activity and DNA interactions. Such studies underscore the potential of these compounds in medicinal chemistry, particularly in developing new therapeutic agents. For example, [Ag(2-amino-3-methylpyridine)(2)]NO(3) demonstrated significant antimicrobial activity against various bacterial strains and Candida albicans (Abu-Youssef et al., 2010).
Propiedades
IUPAC Name |
1-(6-methylpyridin-2-yl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8-3-2-4-10(11-8)12-6-5-9(13)7-12/h2-4,9,13H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOCBEPIAVAURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridin-2-yl)pyrrolidin-3-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

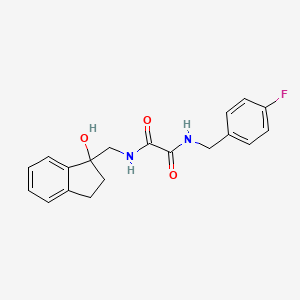

![N-(3-cyanophenyl)-2-[2-oxo-3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl]acetamide](/img/structure/B2513094.png)
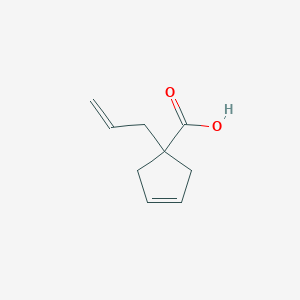
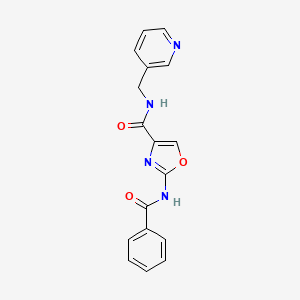
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![N-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2513105.png)
![N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2513106.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-3-(tert-butyl)urea](/img/structure/B2513110.png)
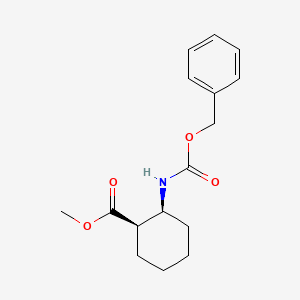
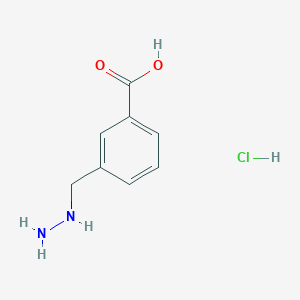
![2-Chloro-N-[3-(2-methylpropyl)oxan-4-yl]acetamide](/img/structure/B2513114.png)